(10Z,13Z)-10,13-Nonadecadiene-2-one
Description
(10Z,13Z)-10,13-Nonadecadiene-2-one is a 19-carbon aliphatic ketone featuring two cis-configured double bonds at positions 10 and 13, with a ketone functional group at position 2. While direct references to this compound are absent in the provided evidence, its structural characteristics align with lipid-derived metabolites involved in signaling or metabolic regulation. Analogous compounds, such as lysophosphatidylcholines (LysoPCs) and oxylipins, are implicated in inflammatory responses, lipid metabolism, and stress signaling . The Z (cis) configuration of its double bonds likely influences its molecular interactions and biological activity, as seen in structurally related unsaturated fatty acids and ketones .
Properties
Molecular Formula |
C19H34O |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(10Z,13Z)-nonadeca-10,13-dien-2-one |
InChI |
InChI=1S/C19H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- |
InChI Key |
NYNXWWRZOOJQQC-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)C |
Synonyms |
(10Z,13Z)-nonadeca-10,13-dien-2-one nonadecadienone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Chain Length and Unsaturation : The target compound’s C19 chain and two double bonds contrast with shorter (C16) or longer (C22, C24) chains in analogs, impacting hydrophobicity and membrane interactions.
- Functional Groups: Unlike carboxylic acids (e.g., hexadecatrienoic acid) or phospholipids (LysoPCs), the ketone group in the target compound may confer distinct reactivity or receptor-binding properties.
- Biological Roles : While LysoPCs and bile acids are directly linked to metabolic syndromes , the target compound’s role remains speculative but may parallel oxylipins in stress or immune modulation .
Functional and Metabolic Correlations
- Anti-Inflammatory vs. Pro-Inflammatory Effects: LysoPCs, such as PC (22:5(7Z,10Z,13Z,16Z,19Z)/14:0), exhibit negative correlations with dyslipidemia and liver injury, suggesting protective roles . In contrast, metabolites like 5-hydroxytryptamine (5-HT) and N-acetylserotonin (NAS) are pro-inflammatory, correlating positively with insulin resistance (FINS) and inflammation . The ketone group in (10Z,13Z)-10,13-Nonadecadiene-2-one might mediate similar dual roles depending on structural context.
- Synthetic Pathways : Jasmonic acid precursors, such as OPDA, are synthesized via enzymatic oxidation of polyunsaturated fatty acids (PUFAs) followed by RP-HPLC purification . The target compound may arise from analogous PUFA oxidation or ketogenesis pathways.
Research Findings and Implications
- Metabolic Interactions: Gut microbiota genera like UCG-005 and Christensenellaceae_R-7_group are negatively correlated with pro-inflammatory LysoPCs, implying a role for microbial metabolism in modulating lipid derivatives . Similar host-microbe interactions could influence the bioavailability or activity of (10Z,13Z)-10,13-Nonadecadiene-2-one.
- Diagnostic Potential: Phosphatidylinositols (e.g., PI(18:2/18:0)) and glycochenodeoxycholate-3-sulfate are validated biomarkers for metabolic disorders with AUC values >0.7 .
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